N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Overview
Description
The compound “N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a methoxyphenyl group (a benzene ring with a methoxy and an amide substituent) and a tetrahydronaphthalene group (a fused two-ring system with four hydrogen atoms). The presence of the amide functional group suggests that it might have properties common to other amides, such as the ability to participate in hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond between the methoxyphenyl group and the tetrahydronaphthalene group. This could potentially be achieved through a reaction between an acid derivative (like an acyl chloride or anhydride) and an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity (in the methoxyphenyl group), the rigidity of the fused ring system (in the tetrahydronaphthalene group), and the polarity conferred by the amide functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide functional group might be hydrolyzed under acidic or basic conditions. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amide group could result in the formation of intermolecular hydrogen bonds, affecting its solubility and boiling/melting points .Scientific Research Applications
- Researchers have synthesized a focused library of 1,2,3-triazoles derived from naphthols using the click chemistry approach . These derivatives were evaluated for antifungal activity.
Antifungal Activity
Breast Cancer Research
Mechanism of Action
Target of Action
Compounds with similar structures, such as ketamine analogues and 3- and 4-methoxy analogues of phencyclidine, have been found to be high affinity and selective ligands for the glutamate nmda receptor .
Mode of Action
Based on the similar structures mentioned above, it can be hypothesized that this compound may interact with its targets, such as the nmda receptor, leading to changes in the receptor’s function .
Biochemical Pathways
Compounds with similar structures have been found to affect the glutamate pathway, which plays a crucial role in neural activation and synaptic plasticity .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been found to have low systemic bioavailability following oral dosing .
Result of Action
Based on the similar structures mentioned above, it can be hypothesized that this compound may have significant affinities for the nmda receptor, which may explain potential psychotomimetic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-8-4-7-16(12-17)19-18(20)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEQZSKXYDCLFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326142 | |
Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
681168-98-9 | |
Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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